molecular formula C18H24O3 B594238 Estriol-2,4-D2 CAS No. 53866-32-3

Estriol-2,4-D2

Cat. No. B594238
CAS RN: 53866-32-3
M. Wt: 290.399
InChI Key: PROQIPRRNZUXQM-JOFMCETISA-N
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Description

Estriol-2,4-D2 is a deuterium-labeled version of Estriol . Estriol is a metabolite of estradiol and a major estrogen produced in the later stages of pregnancy . It is used as an internal standard for the quantification of estriol by GC- or LC-MS .


Synthesis Analysis

Estriol-2,4-D2 is synthesized from cholesterol by multiple enzymes in the gonads, adrenal glands, and placenta . It is used in steroid metabolome analysis, which is considered very important for exploring the mechanism of steroid-related diseases .


Molecular Structure Analysis

The molecular formula of Estriol-2,4-D2 is C18H22D2O3 . It has a molecular weight of 290.4 .


Chemical Reactions Analysis

Estriol-2,4-D2 is used in LC/MS/MS methods for analyzing the steroid metabolome with high accuracy . It is also used in gas chromatography (GC) with mass spectrometry (MS) and high-performance liquid chromatography (HPLC) with fluorescence detection for determination of estriol hormone in pharmaceutical preparations .

Scientific Research Applications

  • Sex Differentiation : Estriol has been studied for its effects on sex differentiation in fish. In a study by Yamamoto (1965), it was found to have a female-inducing action in genetically analyzed strains of medaka fish.

  • Autoimmune Diseases : Estriol has been evaluated for treating autoimmune diseases like multiple sclerosis. Kim et al. (1999) found that estriol treatment significantly reduced the severity of experimental autoimmune encephalomyelitis, a model for multiple sclerosis.

  • Clinical and Biomedical Importance : A review by Falah et al. (2015) highlights estriol's utility as a biomarker for disease screening, placental function testing, and as a novel drug.

  • Electrochemical Detection : Estriol has been detected through electrochemical sensors, as demonstrated in the research by Charithra et al. (2020), indicating its potential in analytical chemistry.

  • Molecular Interactions : The study of estriol's electron density, molecular geometry, and binding affinities, as conducted by Zhurova et al. (2016), contributes to understanding its molecular interactions.

  • Water Treatment : In water treatment, the degradation of estriol by chlorination and its impact on drinking water safety was investigated by Dong et al. (2020).

  • Labor and Pregnancy : Estriol's role in labor, particularly in preterm cases, was discussed by Goodwin (1999), indicating its biological relevance in parturition.

  • Endometrium and Myometrium Studies : The expression of estrogen and progesterone receptors in the endometrium and myometrium of postmenopausal women treated with estriol was studied by Bryś et al. (2009).

  • Receptor Interactions : The interaction of estriol with end organ receptor proteins was analyzed by Brecher and Wotiz (1967), providing insights into its metabolic role.

  • Postmenopausal Use : The use of estriol in postmenopausal conditions, its pharmacokinetics, and clinical importance were discussed by Heimer (1987).

  • Endocrine and Autoimmunological Diseases : The role of estriol in monitoring fetus well-being and its potential in hormonal replacement therapy, especially in the context of autoimmunological diseases, was presented by Ciszko and Zdrojewicz (2006).

  • Hypothalamic Amenorrhea : The influence of estriol on hypothalamo-pituitary function in patients with functional hypothalamic amenorrhea was examined by Genazzani et al. (2016).

Future Directions

Estriol is currently used to treat symptoms of vaginal dryness and estrogen deficiency conditions, such as vaginitis and vulvar itching . It is also being studied for its neuroprotective effects . The use of Estriol-2,4-D2 in future research and clinical applications would likely follow similar lines, although specific future directions for Estriol-2,4-D2 are not documented in the literature.

properties

IUPAC Name

(8R,9S,13S,14S,16R,17R)-2,4-dideuterio-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1/i3D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROQIPRRNZUXQM-JOFMCETISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H]([C@@H]4O)O)C)C(=C1O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Estriol-d2

Citations

For This Compound
8
Citations
H MANITA, H MORI, M HASHINO… - Chemical and …, 1981 - jstage.jst.go.jp
Estrogen levels in the urine of women at various stages of pregnancy were determined semi-quantitatively and quantitatively by the latex agglutination inhibition reaction (LAIR) method. …
Number of citations: 7 www.jstage.jst.go.jp
K Komori, H Tanaka, Y Okayasu… - Water Science and …, 2004 - iwaponline.com
This paper describes an analytical procedure for free estrogens and their conjugates in domestic wastewater. The procedure demonstrated in this study is innovative in terms of levels of …
Number of citations: 145 iwaponline.com
Y Okayasu, K Komori, M Yasojima… - Technology Conference …, 2005 - accesswater.org
This paper describes degradation characteristics of free estrogens and their conjugates in simulated membrane bioreactor (MBR). Hydraulic retention time (HRT) of aerobic section was …
Number of citations: 6 www.accesswater.org
HP Nguyen, L Li, JW Gatson, D Maass… - … of pharmaceutical and …, 2011 - Elsevier
Estrogens are known to exhibit neuroprotective effects on the brain. Their importance in this regard and in others has been emphasized in many recent studies, which increases the …
Number of citations: 48 www.sciencedirect.com
J Beinhauer, L Bian, H Fan, M Šebela, M Kukula… - Analytica Chimica …, 2015 - Elsevier
Estrone (E1), estradiols (α/β-E2), and estriol (E3) are four major metabolically active estrogens exerting strong biological activities at very low circulating concentrations. This paper …
Number of citations: 34 www.sciencedirect.com
H Fan, B Papouskova, K Lemr… - Journal of separation …, 2014 - Wiley Online Library
Although there are existing methods for determining estrogen in human bodily fluids including blood plasma and serum, very little information is available regarding estrogen levels in …
HP Nguyen - 2010 - search.proquest.com
Estrogens are well known as female hormones associated with both health and disease. Although they have been reported as potential carcinogens, their use as therapy in the …
Number of citations: 2 search.proquest.com
Y Okayasu, Y Suzuki, K Komori, M Yasojima - Tech Note Natl Inst Land Infrastruct …, 2003
Number of citations: 6

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